molecular formula C21H33N3O3 B13927393 tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13927393
M. Wt: 375.5 g/mol
InChI Key: GRMINHMYDWRRAH-UHFFFAOYSA-N
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Description

tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them potentially drug-like and suitable for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by a Prins cyclization reaction with but-3-en-1-ol in methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound likely binds to the active site of the protein, preventing its normal function and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its spirocyclic structure provides a rigid yet flexible scaffold, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C21H33N3O3/c1-20(2,3)27-19(25)24-13-9-21(10-14-24)7-11-23(12-8-21)16-5-6-17(22)18(15-16)26-4/h5-6,15H,7-14,22H2,1-4H3

InChI Key

GRMINHMYDWRRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3=CC(=C(C=C3)N)OC)CC1

Origin of Product

United States

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